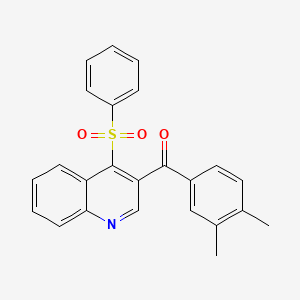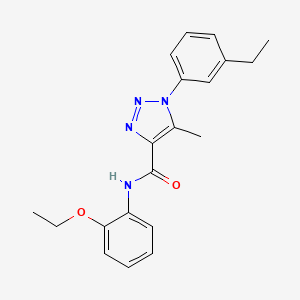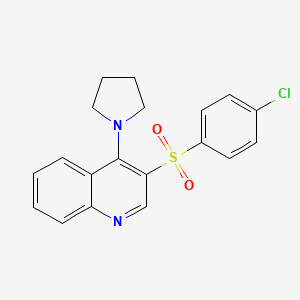
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline (4-BS-3-DMBQ) is an organic compound of the quinoline family that has seen increasing use in scientific research. It is a versatile compound that can be used for a variety of applications, including as a catalyst for organic synthesis, as a ligand for metal complexes, and as a fluorescent dye for biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline has a wide range of applications in scientific research. It has been used as a catalyst for organic synthesis, as a ligand for metal complexes, and as a fluorescent dye for biochemical and physiological studies. It has also been used in the synthesis of other organic compounds, such as 3-aminobenzenesulfonamide and 4-aminobenzenesulfonamide.
Wirkmechanismus
The mechanism of action of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This enables the compound to act as a catalyst for organic synthesis, as well as a ligand for metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline are not yet fully understood. However, it has been shown to have a variety of effects on cells, including an increase in cell proliferation and a decrease in cell death. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline has a number of advantages for lab experiments. It is relatively easy to synthesize, and can be easily scaled up for larger quantities of the compound. Additionally, the compound is relatively stable, and can be stored for long periods of time without degrading. However, the compound is not water-soluble, and must be dissolved in an organic solvent before use.
Zukünftige Richtungen
The potential future directions for 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline are numerous. Further research is needed to understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, the compound could be used in the development of new drugs and therapies, as well as in the synthesis of other organic compounds. Finally, the compound could be used as a fluorescent dye for a variety of applications, such as imaging and sensing.
Synthesemethoden
The synthesis of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline involves a multi-step process. The starting material is 4-benzenesulfonamide, which is reacted with 3,4-dimethylbenzoyl chloride in the presence of a base, such as sodium carbonate, to form the quinoline compound. This reaction is followed by the condensation of the quinoline with the sulfonamide to form 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline. This synthesis method is relatively straightforward and can be easily scaled up for larger quantities of the compound.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-16-12-13-18(14-17(16)2)23(26)21-15-25-22-11-7-6-10-20(22)24(21)29(27,28)19-8-4-3-5-9-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCLBILNOXHWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B6507285.png)
![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate](/img/structure/B6507290.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)
![N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507320.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)
![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)



![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)